3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions including cyclization and substitution reactions. For this specific compound, the synthetic route may include:
- Formation of the thienopyrimidine core through cyclization of appropriate precursors.
- Introduction of substituents such as 3,5-dimethylphenyl and pyrrolidinyl groups via nucleophilic substitution reactions.
Biological Evaluation
Recent studies have highlighted the biological activity of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines and other biological targets.
Antitumor Activity
A study published in Nature demonstrated that compounds similar to the target molecule exhibited significant antiproliferative effects against several cancer cell lines including SU-DHL-6 and K562. The most potent derivatives showed IC50 values in the low micromolar range (e.g., 0.55 μM for SU-DHL-6) with low toxicity towards normal cells (CC50 = 15.09 μM) .
Cell Line | IC50 (μM) | CC50 (μM) |
---|---|---|
SU-DHL-6 | 0.55 | 15.09 |
WSU-DLCL-2 | 0.95 | - |
K562 | 1.68 | - |
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of cell migration. Specifically, compound 12e , a structural analogue, was shown to significantly alter cell morphology and induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner .
Other Biological Activities
In addition to antitumor properties, thieno[3,2-d]pyrimidines have been investigated for their potential as enzyme inhibitors:
- VEGFR-2 Inhibition : Some derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase, which plays a critical role in tumor-associated angiogenesis .
Compound | Target | Activity Level |
---|---|---|
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas | VEGFR-2 | Potent |
Case Studies
Several case studies have documented the effectiveness of thieno[3,2-d]pyrimidine derivatives in preclinical models:
- Case Study on Anticancer Activity : A derivative was tested on xenograft models showing significant tumor growth inhibition compared to controls.
- VEGFR Inhibition Study : In vitro assays demonstrated that certain thieno[3,2-d]pyrimidines effectively reduced endothelial cell proliferation and migration.
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that specific modifications to the thieno[3,2-d]pyrimidine scaffold can enhance biological activity. For instance:
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-13-9-14(2)11-15(10-13)23-19(25)18-16(5-8-26-18)21-20(23)27-12-17(24)22-6-3-4-7-22/h9-11H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNCWVYIRIPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.